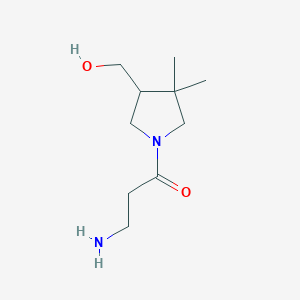
3-Amino-1-(4-(hydroxyméthyl)-3,3-diméthylpyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, ketone, alcohol, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index .Applications De Recherche Scientifique
Synthèse de médicaments et recherche pharmaceutique
Ce composé peut servir de précurseur dans la synthèse de divers médicaments pharmaceutiques. Sa structure, qui comprend un groupe amino et un groupe hydroxyméthyle, en fait un intermédiaire polyvalent pour la construction de molécules complexes. Il peut être utilisé pour synthétiser des dérivés de l'imidazole, qui sont connus pour leur large éventail d'activités thérapeutiques, notamment les propriétés antibactériennes, antifongiques et antivirales .
Catalyse en synthèse organique
En chimie organique, ce composé pourrait être utilisé comme catalyseur ou cocatalyseur en raison de son potentiel à faciliter diverses réactions chimiques. Par exemple, il pourrait aider à l'addition de Michael des N-hétérocycles aux chalcones, une étape clé dans la production de composés bioactifs avec des applications pharmaceutiques potentielles .
Développement d'agents antimicrobiens
La présence des groupes pyrrolidine et amino dans le composé suggère qu'il pourrait être modifié pour créer de nouveaux agents antimicrobiens. En attachant différents substituants, les chercheurs peuvent développer une gamme de composés avec une efficacité potentielle contre les souches résistantes de bactéries et autres agents pathogènes .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVVOPZMGEQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479935.png)
![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1479937.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479938.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479939.png)
![6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479946.png)
![6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479948.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479949.png)
![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479951.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479952.png)
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479953.png)
![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479955.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)
![1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479957.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479958.png)
